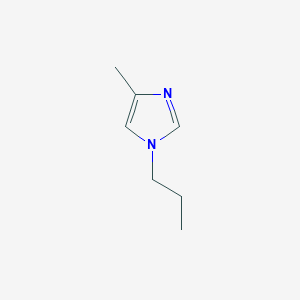
4-Methyl-1-propyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-propyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-propyl-1H-imidazole typically involves the cyclization of amido-nitriles or the reaction of substituted aldehydes with ammonium acetate . One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1-propyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Methyl-1-propyl-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
- 1H-Imidazole, 4-methyl-1-butyl
- 1H-Imidazole, 4-methyl-1-ethyl
- 1H-Imidazole, 4-methyl-1-isopropyl
Comparison: 4-Methyl-1-propyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and applications, making it a valuable compound for scientific exploration and industrial use.
Propriétés
Numéro CAS |
144748-25-4 |
|---|---|
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
4-methyl-1-propylimidazole |
InChI |
InChI=1S/C7H12N2/c1-3-4-9-5-7(2)8-6-9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SCHMIVXQOZZUFW-UHFFFAOYSA-N |
SMILES |
CCCN1C=C(N=C1)C |
SMILES canonique |
CCCN1C=C(N=C1)C |
Synonymes |
1H-Imidazole,4-methyl-1-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















